molecular formula C11H20O B1605918 Isobornyl methyl ether CAS No. 5331-32-8

Isobornyl methyl ether

Cat. No.: B1605918
CAS No.: 5331-32-8
M. Wt: 168.28 g/mol
InChI Key: ZRHVOKYSOWTPIG-UHFFFAOYSA-N
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Description

(+/-)-Isobornyl methyl ether (IBME) is an alicyclic ether derived from camphene, characterized by a bicyclic monoterpene structure with a methoxy group. It is synthesized via catalytic ethoxylation of camphene with methanol, often using ion exchange resins or acid catalysts under controlled conditions . IBME finds applications in industrial formulations, including fragrances, coatings, and adhesives, due to its stability and low volatility . Its racemic nature (±) indicates a mixture of enantiomers, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHVOKYSOWTPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859907
Record name 2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane
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Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-32-8
Record name Isobornyl methyl ether
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Record name Bicyclo[2.2.1]heptane, 2-methoxy-1,7,7-trimethyl-, (1R,2R,4R)-rel-
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Record name Exo-2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane
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Preparation Methods

Direct Esterification and Transesterification

  • Transesterification of Methyl Methacrylate with Isoborneol
    Isobornyl esters such as isobornyl methacrylate are commonly prepared by transesterification of methyl methacrylate with isoborneol in the presence of catalysts like calcium hydroxide, lithium hydroxide, or organotin compounds. This method achieves high purity and good yields without isolating intermediates.

    • Catalyst mixtures typically include 75% calcium oxide and 25% lithium hydroxide by weight.
    • Catalyst loading ranges from 0.01% to 10% by weight of the reaction mixture, with 1-3% preferred.
    • Reaction conditions involve heating to 140°C under air flow for several hours.
    • The resulting product can be purified by distillation or used as is with high purity (>95%).
  • One-Pot Transesterification Using Isobornyl Acetate
    An alternative involves first converting isobornyl acetate to isoborneol via methanolysis in the presence of a transesterification catalyst, followed by reaction with methyl methacrylate in the same pot to form isobornyl methacrylate. This avoids isolation of intermediates and improves efficiency.

Acid-Catalyzed Reaction of Camphene with (Meth)acrylic Acid

  • Camphene, a bicyclic terpene, can be reacted with methacrylic acid in the presence of acid catalysts or ion exchange resins to form isobornyl (meth)acrylate esters.
  • Ion exchange catalysts are effective but suffer from deactivation due to polymer deposition, requiring regeneration or replacement.
  • Reaction typically performed in a column reactor with controlled temperature and acid catalyst loading.

Etherification for Methyl Ether Formation

  • While detailed direct methods for (+/-)-Isobornyl methyl ether are scarce, methyl ethers of isobornyl alcohols can be prepared by methylation of isoborneol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of base.
  • Alternatively, Williamson ether synthesis using isoborneol and methyl halides under basic conditions can yield the methyl ether.
  • Careful control of reaction conditions is necessary to avoid side reactions and ensure stereochemical integrity.

Detailed Preparation Method from Patent Literature (Isobornyl Methacrylate as Proxy)

Step Description Conditions Catalysts/Reagents Notes
1 Preparation of isoborneol from isobornyl acetate by methanolysis 140°C, 6 h, air flow CaO/LiOH catalyst mixture (0.5-3% wt) One-pot process, intermediate not isolated
2 Transesterification with methyl methacrylate Same pot, continued heating Same catalyst High purity product (~96-99%)
3 Purification Distillation under reduced pressure Stabilizers added (hydroquinone monomethyl ether, antioxidants) Optional, improves purity

Research Findings and Analytical Data

  • Catalyst Efficiency: Organotin compounds and alkaline earth metal oxides/hydroxides are effective catalysts for transesterification, with mixed catalysts offering improved activity and selectivity.
  • Purity and Yield: Purities above 95% are achievable without extensive purification. Yields of 80-90% are typical under optimized conditions.
  • Reaction Monitoring: Gas chromatography (GC) is used to monitor conversion and purity.
  • Stabilizers: Addition of polymerization inhibitors such as hydroquinone derivatives prevents premature polymerization during synthesis.

Summary Table of Preparation Routes

Preparation Route Starting Materials Catalyst Reaction Conditions Yield Purity Remarks
Transesterification (One-pot) Isobornyl acetate + methyl methacrylate + methanol CaO/LiOH (0.5-3%) 140°C, 6-8 h, air flow ~80% 96-99% No intermediate isolation needed
Acid-Catalyzed Esterification Camphene + methacrylic acid Acid ion exchange resin 80-90°C, column reactor Moderate High Catalyst deactivation an issue
Direct Etherification Isoborneol + methyl halide Base (NaH, K2CO3) Reflux, inert atmosphere Variable High Requires careful control

Chemical Reactions Analysis

Types of Reactions

(+/-)-Isobornyl methyl ether undergoes several types of chemical reactions, including:

    Oxidation: The ether can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the ether back to isoborneol or other reduced forms.

    Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Products may include isoborneol derivatives or carboxylic acids.

    Reduction: The primary product is isoborneol.

    Substitution: Depending on the substituent introduced, various functionalized ethers can be formed.

Scientific Research Applications

(+/-)-Isobornyl methyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism by which (+/-)-Isobornyl methyl ether exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Alicyclic Ethers

Isobornyl Ethyl Ether (IBEE)

  • Synthesis: IBEE is produced similarly to IBME but substitutes methanol with ethanol during camphene ethoxylation .
  • Applications : IBME is favored in fragrance masking, while IBEE is explored as a deicing fluid component .
  • Toxicity: Both compounds show low acute toxicity, but IBME exhibits equivocal genotoxicity in in vitro micronucleus assays (1.1% micronuclei induction at 80 µg/ml with metabolic activation), whereas IBEE lacks such data .
Table 1: Alicyclic Ethers Comparison
Property IBME IBEE
Synthesis Reagent Methanol Ethanol
Key Application Fragrances, coatings Deicing fluids
In Vitro Genotoxicity Equivocal No data

Comparison with Aromatic Methyl Ethers

Carvacrol Methyl Ether (CME)

  • Source : Naturally occurs in thyme oils and is used as a synthetic flavoring agent .
  • Safety: CME is recognized as safe for consumption, contrasting with IBME’s equivocal genotoxicity profile .

Methylisoeugenol

Table 2: Aromatic vs. Alicyclic Methyl Ethers
Compound Source/Use Toxicity Profile
IBME Industrial formulations Equivocal in vitro
Carvacrol Methyl Ether Food flavoring Generally safe
Methylisoeugenol Fragrance component Carcinogenic

Comparison with Isobornyl Esters

Isobornyl Acetate (IBA)

  • Applications : Widely used in perfumes and home care products for its pine-needle odor .
  • Safety: No genotoxicity concerns reported, unlike IBME’s in vitro ambiguities .

Isobornyl Methacrylate (IBMA)

  • Function: A key monomer in polymers, enhancing tensile strength and water resistance in adhesives and coatings .
  • Reactivity : IBMA’s acrylate group enables copolymerization, whereas IBME’s ether group limits polymerization utility .
Table 3: Isobornyl Esters vs. Ethers
Compound Functional Group Primary Use Key Advantage
IBME Ether Fragrance masking Thermal stability
IBA Ester Perfumes Pleasant odor
IBMA Acrylate Polymer synthesis Mechanical strength
Table 4: Market and Application Insights
Compound Market Sector Regional Demand
IBME Coatings, adhesives Europe, Asia-Pacific
IBA Perfumery Global
IBMA Polymers North America, Europe

Q & A

Basic: What are the recommended methods for synthesizing (+/-)-isobornyl methyl ether in laboratory settings?

Answer:
(+/-)-Isobornyl methyl ether can be synthesized via catalytic ethoxylation of camphene using absolute ethanol and acid catalysts. Key methods include:

  • Cation exchange resin-fixed bed catalysis : Camphene reacts with ethanol under controlled conditions to yield the ether. This method avoids harsh solvents and achieves moderate stability in polar media .
  • Microwave-assisted synthesis : This approach reduces reaction time and improves yield compared to traditional heating. Ethanol serves as both solvent and reactant, with DCP heat-resistant ion exchange resin as a catalyst .
  • Solvent optimization : Ethanol is preferred due to its compatibility with camphene and minimal side-product formation. GC analysis (≥94% purity) is critical for verifying product integrity .

Basic: How should researchers characterize the purity and structural identity of (+/-)-isobornyl methyl ether?

Answer:

  • Gas Chromatography (GC) : Primary method for assessing purity (≥94% GC purity) and detecting impurities like unreacted camphene or byproducts .
  • NMR Spectroscopy : Confirms structural features, such as the bicyclic framework and methoxy group. Compare peaks with reference spectra for isobornyl derivatives .
  • Physical Properties : Measure vapor pressure (0.841 mmHg at 20°C) and solubility in solvents (e.g., ethanol, cyclohexane) to validate consistency with literature values .

Advanced: How can conflicting genotoxicity data from in vitro micronucleus (MN) and RSMN assays be resolved?

Answer:

  • Assay Design : The in vitro MN test in human lymphocytes showed equivocal, dose-independent micronuclei induction (70–80 µg/mL with S9 activation), while the RSMN assay (EpiDermTM tissues) was definitively negative .
  • Statistical Analysis : Use the Cochran-Armitage test to evaluate dose-response trends. If P > 0.05 (no trend), prioritize assays with higher biological relevance, such as 3D tissue models (RSMN) .
  • Weight of Evidence : Combine in vitro results with in vivo read-across data. For example, 1-ethyl-3-methoxytricyclo[2.2.1.0²,⁶]heptane (structurally similar) showed no micronuclei in mice, supporting non-genotoxicity .

Advanced: What metabolic pathways influence the disposition of (+/-)-isobornyl methyl ether in vivo?

Answer:
Alicyclic ethers like isobornyl methyl ether undergo:

  • Phase I Metabolism : Ring hydroxylation or side-chain oxidation via cytochrome P450 enzymes, forming polar intermediates .
  • Phase II Conjugation : Glucuronic acid conjugation enhances water solubility, facilitating renal excretion. This pathway minimizes systemic accumulation and genotoxic risk .
  • Excretion : Urinary elimination predominates, with negligible bioaccumulation predicted due to rapid metabolic clearance .

Advanced: How does solvent choice impact the stability of (+/-)-isobornyl methyl ether in experimental formulations?

Answer:

  • Polar Solvents : Ethanol and acetone maintain stability during short-term storage but may degrade the ether under prolonged exposure to light or heat .
  • Nonpolar Media : Stable in cyclohexane or chlorinated solvents, making them suitable for long-term storage .
  • Formulation Compatibility : Avoid strongly acidic/basic conditions to prevent ether cleavage. Monitor degradation via GC or HPLC if used in polymer matrices (e.g., adhesives) .

Basic: What are the IUPAC nomenclature rules for naming (+/-)-isobornyl methyl ether?

Answer:

  • Structure : The compound is a bicyclic ether with a methoxy group on the isobornyl framework.
  • Systematic Name : 2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane.
  • Common Name : Derived from the alkyl groups ("isobornyl" and "methyl") followed by "ether" .

Advanced: What experimental strategies can mitigate phase separation in polymer formulations containing (+/-)-isobornyl methyl ether?

Answer:

  • Copolymer Design : Incorporate polar monomers (e.g., acrylonitrile) to enhance compatibility with the hydrophobic ether .
  • Additive Optimization : Use reactive oligomers (e.g., PEG diacrylate) to stabilize the matrix. Higher molecular weight oligomers reduce phase separation by increasing hard segment retention .
  • Annealing Conditions : Adjust temperature and duration to balance phase homogeneity and mechanical properties, as demonstrated in polystyrene/poly(vinyl methyl ether) blends .

Basic: What safety precautions are recommended when handling (+/-)-isobornyl methyl ether?

Answer:

  • Ventilation : Use fume hoods due to moderate vapor pressure (0.841 mmHg at 20°C) .
  • Protective Equipment : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent oxidation. Avoid proximity to strong acids/bases .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isobornyl methyl ether
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Isobornyl methyl ether

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